molecular formula C14H11NO2 B13828431 Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- CAS No. 4264-29-3

Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)-

Cat. No.: B13828431
CAS No.: 4264-29-3
M. Wt: 225.24 g/mol
InChI Key: RYJATPLJVSILLB-ZHACJKMWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- typically involves the nitration of stilbene derivatives. One common method is the nitration of trans-stilbene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitro derivatives with higher oxidation states.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxidized products: Formed by the oxidation of the nitro group.

    Substituted derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Nitrostilbene derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Aminostilbene derivatives: Compounds where the nitro group is replaced with an amino group.

    Halogenated stilbenes: Compounds with halogen substituents on the benzene ring.

Uniqueness

Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- is unique due to its specific combination of a nitro group and a phenylethenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

4264-29-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-nitro-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+

InChI Key

RYJATPLJVSILLB-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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